![molecular formula C16H18N2O4 B4899045 N-cyclobutyl-2-[(3-methoxyphenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B4899045.png)

N-cyclobutyl-2-[(3-methoxyphenoxy)methyl]-1,3-oxazole-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

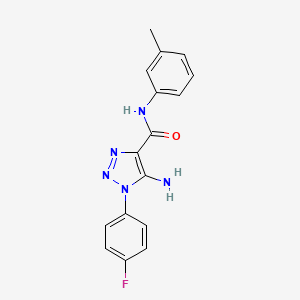

N-cyclobutyl-2-[(3-methoxyphenoxy)methyl]-1,3-oxazole-4-carboxamide, also known as CX-4945, is a small molecule inhibitor that selectively targets protein kinase CK2. CK2 is a ubiquitous and pleiotropic protein kinase that plays a crucial role in cell proliferation, survival, and differentiation. CX-4945 has been extensively studied for its potential therapeutic applications in cancer, neurodegenerative diseases, and viral infections.

Mecanismo De Acción

N-cyclobutyl-2-[(3-methoxyphenoxy)methyl]-1,3-oxazole-4-carboxamide selectively inhibits CK2 by binding to the ATP-binding site of the catalytic subunit and preventing its phosphorylation and activation. CK2 has multiple substrates involved in various cellular processes such as DNA repair, cell cycle regulation, transcription, and apoptosis. This compound modulates these pathways by inhibiting CK2-dependent phosphorylation and altering the stability, localization, and activity of its substrates. This compound also affects other signaling pathways such as PI3K/Akt, MAPK, and NF-κB, which are involved in cell survival, proliferation, and inflammation.

Biochemical and Physiological Effects:

This compound has been shown to induce apoptosis, cell cycle arrest, and senescence in cancer cells by affecting various pathways such as p53, Bcl-2, cyclin D, and c-Myc. This compound also enhances the sensitivity of cancer cells to chemotherapy and radiation by inhibiting DNA repair and promoting DNA damage. In neurodegenerative diseases, this compound reduces neuroinflammation, oxidative stress, and protein aggregation by modulating the activity of CK2 substrates such as tau, α-synuclein, and NF-κB. In viral infections, this compound inhibits viral replication by affecting the activity of viral proteins such as NS5A and E2.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-cyclobutyl-2-[(3-methoxyphenoxy)methyl]-1,3-oxazole-4-carboxamide has several advantages as a research tool for studying CK2-dependent pathways. It is a highly selective and potent inhibitor of CK2 with a favorable pharmacokinetic profile and low toxicity. This compound has been extensively characterized in vitro and in vivo, and its effects on various cellular processes and signaling pathways have been well documented. However, this compound also has some limitations that need to be considered. It may affect other kinases or signaling pathways indirectly, and its effects may vary depending on the cell type or context. This compound may also have off-target effects or interfere with other cellular processes such as autophagy or lysosomal function.

Direcciones Futuras

N-cyclobutyl-2-[(3-methoxyphenoxy)methyl]-1,3-oxazole-4-carboxamide has shown promising results in preclinical and clinical studies, but there are still many challenges and opportunities for its development as a therapeutic agent. Some of the future directions for this compound research include:

1. Combination therapy: this compound may be used in combination with other drugs or therapies to enhance its efficacy or overcome resistance. For example, this compound has been shown to enhance the activity of PARP inhibitors in cancer cells.

2. Biomarker identification: this compound may be used to identify biomarkers or predictive factors for response or resistance to CK2 inhibition. For example, this compound has been shown to induce the expression of the tumor suppressor p53 in some cancer cells.

3. Mechanistic studies: this compound may be used to study the downstream effects of CK2 inhibition on various cellular processes and signaling pathways. For example, this compound has been shown to affect the activity of the Wnt/β-catenin pathway in cancer cells.

4. Clinical trials: this compound is currently being evaluated in clinical trials for various diseases, and further studies are needed to determine its safety, efficacy, and optimal dosing and scheduling.

In conclusion, this compound is a small molecule inhibitor that selectively targets protein kinase CK2 and has potential therapeutic applications in cancer, neurodegenerative diseases, and viral infections. This compound has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research is needed to fully understand the potential of this compound as a therapeutic agent.

Métodos De Síntesis

N-cyclobutyl-2-[(3-methoxyphenoxy)methyl]-1,3-oxazole-4-carboxamide can be synthesized by a multi-step process involving the reaction of 3-methoxyphenol with 2-bromoethyl cyclobutylcarbamate, followed by cyclization with oxalyl chloride and 2-amino-5-methylthiazole. The final product is obtained by reaction with 3-methoxybenzylamine and purification by column chromatography. The purity and identity of this compound can be confirmed by various analytical techniques such as NMR, mass spectrometry, and HPLC.

Aplicaciones Científicas De Investigación

N-cyclobutyl-2-[(3-methoxyphenoxy)methyl]-1,3-oxazole-4-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer, CK2 is overexpressed and promotes tumor growth, invasion, and resistance to chemotherapy. This compound has shown promising results in preclinical and clinical studies as a single agent or in combination with other drugs in various cancer types such as breast, prostate, lung, pancreatic, and hematological malignancies. This compound has also been studied in neurodegenerative diseases such as Alzheimer's and Parkinson's disease, where CK2 is involved in the pathogenesis of neuroinflammation, oxidative stress, and protein misfolding. This compound has shown neuroprotective effects in animal models and is currently being evaluated in clinical trials. In viral infections such as hepatitis C and human papillomavirus, CK2 is required for viral replication and this compound has shown antiviral activity in vitro and in vivo.

Propiedades

IUPAC Name |

N-cyclobutyl-2-[(3-methoxyphenoxy)methyl]-1,3-oxazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O4/c1-20-12-6-3-7-13(8-12)21-10-15-18-14(9-22-15)16(19)17-11-4-2-5-11/h3,6-9,11H,2,4-5,10H2,1H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIWNJHFGBCCCIK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)OCC2=NC(=CO2)C(=O)NC3CCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(3-nitrobenzoyl)amino]benzoic acid](/img/structure/B4898970.png)

![N-[2-(3,4-dimethylphenoxy)ethyl]-2-methoxybenzamide](/img/structure/B4898978.png)

![N-benzyl-2-{4-[(benzylamino)methyl]-2-ethoxyphenoxy}acetamide](/img/structure/B4898987.png)

![N-[4-(anilinocarbonyl)phenyl]-4-(difluoromethoxy)benzamide](/img/structure/B4898995.png)

![N-(2,4-dichlorophenyl)-N'-(5-{[4-(dimethylamino)phenyl]thio}-1,3,4-thiadiazol-2-yl)urea](/img/structure/B4898998.png)

![[3-(2,4-difluorobenzyl)-1-(2-methyl-3-furoyl)-3-piperidinyl]methanol](/img/structure/B4899013.png)

![5-({3-[(4-acetyl-1-piperazinyl)carbonyl]-5-isoxazolyl}methoxy)isoquinoline](/img/structure/B4899022.png)

![4-[4-(2-methoxyphenoxy)butoxy]benzaldehyde](/img/structure/B4899051.png)

![5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-2-[(3-methylphenyl)imino]-3-phenyl-1,3-thiazolidin-4-one](/img/structure/B4899052.png)

![4-[(4-fluorobenzyl)oxy]-3-methoxybenzonitrile](/img/structure/B4899062.png)